molecular formula C6H3Cl2FO4S2 B1347199 2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride CAS No. 79005-54-2

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride

Cat. No.: B1347199
CAS No.: 79005-54-2
M. Wt: 293.1 g/mol
InChI Key: KPAMMSNSYXURNH-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride derivative characterized by a benzene ring substituted with chlorine at position 2, a fluorosulfonyl (-SO₂F) group at position 5, and a sulfonyl chloride (-SO₂Cl) functional group.

Properties

IUPAC Name

4-chloro-3-chlorosulfonylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO4S2/c7-5-2-1-4(15(9,12)13)3-6(5)14(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAMMSNSYXURNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20317026
Record name 4-Chloro-3-(chlorosulfonyl)benzene-1-sulfonyl fluoride
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Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79005-54-2
Record name NSC310166
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Record name 4-Chloro-3-(chlorosulfonyl)benzene-1-sulfonyl fluoride
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Record name 79005-54-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride can be synthesized through the chlorination and fluorination of benzenesulfonyl chloride. The process typically involves the following steps:

    Chlorination: Benzenesulfonyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 2 position.

    Fluorination: The chlorinated intermediate is then reacted with a fluorinating agent, such as sulfur tetrafluoride, to introduce the fluorine atom at the 5 position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Formed through oxidation.

    Coupled Products: Formed through coupling reactions with various organic halides.

Scientific Research Applications

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonic acids, and other derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nature of the nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride with analogous sulfonyl and benzoyl chlorides, based on substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Reactivity/Applications Safety Data
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride C₇H₃Cl₂F₃O₂S 279.06 Cl (2), CF₃ (5), SO₂Cl (1) High electrophilicity for nucleophilic substitution; used in agrochemical synthesis Limited hazard data; assume corrosive
5-Chloro-2-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 249.11 Cl (5), F (2), SO₂Cl (1) Intermediate in fluorinated drug candidates (e.g., kinase inhibitors) Corrosive; requires PPE
2-Chloro-5-nitrobenzenesulfonyl chloride C₆H₃Cl₂NO₄S 280.07 Cl (2), NO₂ (5), SO₂Cl (1) Nitro group enables redox-active applications; precursor to explosives sensors Oxidizing agent; explosive risk
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride C₇H₆Cl₂O₄S₂ 289.16 Cl (2), CH₃SO₂ (5), SO₂Cl (1) Dual sulfonyl groups enhance stability in polymer crosslinking No specific data; handle as toxic
2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride C₇H₆ClF₅O₂S₂ 317.00 CH₃ (2), SF₅ (5), SO₂Cl (1) Unique SF₅ group for high thermal stability; niche material science applications Limited safety information
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃Cl₂F₃O 247.01 Cl (3), CF₃ (5), COCl (1) Acylating agent in peptide chemistry; superior to sulfonyl chlorides in acylation Irritant; volatile

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂, -SO₂F) increase electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. For example, 2-Chloro-5-nitrobenzenesulfonyl chloride reacts rapidly with amines to form sulfonamides . Fluorinated substituents (e.g., -F, -SF₅, -CF₃) enhance thermal and chemical stability, making these compounds suitable for high-performance materials .

Molecular Weight and Reactivity :

  • Higher molecular weight compounds (e.g., 2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride, MW 317) exhibit lower solubility in polar solvents but greater steric hindrance, slowing reaction kinetics .

Applications: Pharmaceuticals: 5-Chloro-2-fluorobenzenesulfonyl chloride is a key intermediate in fluorinated APIs due to its bioisosteric fluorine atom . Explosives Detection: 2-Chloro-5-nitrobenzenesulfonyl chloride derivatives show selectivity toward nitroaromatic compounds (e.g., TNT) in sensor technologies .

Safety Considerations :

  • Most sulfonyl chlorides are corrosive and moisture-sensitive. For instance, 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride requires inert storage conditions to prevent hydrolysis .

Biological Activity

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride (CAS Number: 79005-54-2) is a sulfonyl chloride compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_6H_4ClF_2O_3S_2
  • Molecular Weight : 260.68 g/mol
  • Appearance : White to off-white crystalline solid
  • Purity : Typically >98%

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of specific enzymes or receptors, thus modulating various biochemical pathways.

Case Studies

  • Antibacterial Activity : A study investigating the antibacterial properties of chlorinated phenolic compounds found that modifications in the halogen substituents significantly influenced their activity against gram-positive and gram-negative bacteria. The presence of both chlorine and fluorine in the structure enhances lipophilicity, potentially improving membrane permeability .
  • Enzyme Inhibition : Another study focused on sulfonamide derivatives indicated that sulfonyl chlorides can inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The mechanism involves the formation of a covalent bond with the enzyme's active site .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialPotential activity against E. coli, S. aureus
Enzyme InhibitionInhibition of carbonic anhydrase
Cellular InteractionElectrophilic interactions with nucleophiles

In Vitro Studies

In vitro studies using disc diffusion methods have been employed to evaluate the antibacterial efficacy of related compounds. The inhibition zones were measured after incubation, demonstrating the compound's potential effectiveness against selected bacterial strains .

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